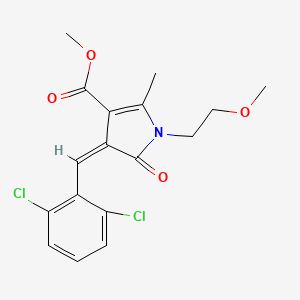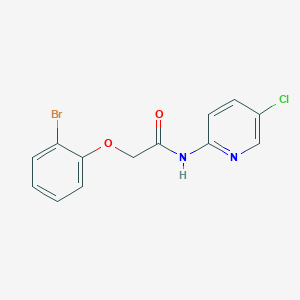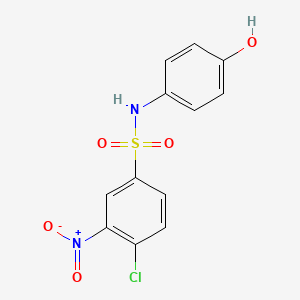![molecular formula C18H14N4O4S2 B5113567 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide, also known as MNTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is not fully understood. However, it has been hypothesized that 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as AKT and ERK. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in lab experiments is its high potency and selectivity against cancer cells. This makes it an attractive candidate for further development as an anti-cancer drug. However, one of the limitations of using 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. One area of interest is in the development of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide as a potential anti-cancer drug. Further studies are needed to optimize the synthesis method and to evaluate the safety and efficacy of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in preclinical and clinical trials. Another area of interest is in the elucidation of the mechanism of action of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide, which could lead to the development of more potent and selective anti-cancer agents. Finally, future research could focus on the development of new methods for administering 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in experimental settings, such as the use of nanotechnology-based drug delivery systems.
In conclusion, 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method has been optimized to yield high purity and high yield of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been studied for its potential applications in cancer research and has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines. The mechanism of action of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is not fully understood, but it has been hypothesized that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been found to exhibit a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of new blood vessel growth. While 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments, such as its high potency and selectivity against cancer cells, its low solubility in water can make it difficult to administer in certain experimental settings. Future research could focus on the development of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide as a potential anti-cancer drug, elucidation of its mechanism of action, and the development of new methods for administering 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in experimental settings.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 4-(3-nitrophenyl)-1,3-thiazol-2-amine to form the desired product, 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. The synthesis method has been optimized to yield high purity and high yield of 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide.
Applications De Recherche Scientifique
3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. 3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
3-methoxy-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-26-14-7-3-5-12(9-14)16(23)20-17(27)21-18-19-15(10-28-18)11-4-2-6-13(8-11)22(24)25/h2-10H,1H3,(H2,19,20,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKQNXVAZHDJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)


![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)


![(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)
